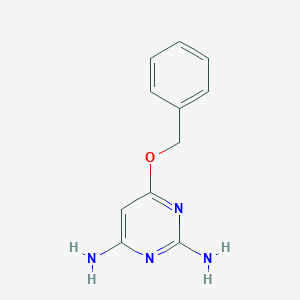

2,6-Diamino-4-(benzyloxy)pyrimidine

Vue d'ensemble

Description

Synthesis Analysis

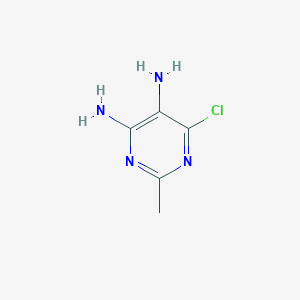

The synthesis of pyrimidine derivatives, including those similar to 2,6-diamino-4-(benzyloxy)pyrimidine, often involves multi-step chemical processes. A general approach to synthesizing such compounds includes the condensation of suitable precursors, such as amino-substituted pyrimidines, with benzyl halides or alcohols under specific conditions to introduce the benzyloxy group. For instance, Grivsky et al. (1980) described a synthesis route for a related compound, highlighting the applicability of such methods to 2,6-diamino-4-(benzyloxy)pyrimidine (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Molecular Structure Analysis

The molecular structure of 2,6-diamino-4-(benzyloxy)pyrimidine and its analogs has been explored through various analytical techniques, including crystallography and NMR spectroscopy. These studies reveal the presence of hydrogen bonding and aromatic interactions that contribute to the stability and reactivity of these molecules. Low et al. (2002) provided insights into the hydrogen bonding patterns in related pyrimidine derivatives, underscoring the importance of such interactions in defining the molecular conformation and properties (Low, Quesada, Marchal, Melguizo, Nogueras, & Glidewell, 2002).

Applications De Recherche Scientifique

Synthetic Pathways and Biological Activities

Pyrimidine derivatives, including 2,6-Diamino-4-(benzyloxy)pyrimidine, are known for their versatility in synthetic chemistry and the development of various pharmacologically active compounds. Research developments in the syntheses of pyrimidine derivatives highlight their potent anti-inflammatory effects attributed to the inhibition of critical inflammatory mediators, showcasing their importance in medicinal chemistry for the creation of new therapeutic agents (Rashid et al., 2021).

Role in Optoelectronic Materials

The incorporation of pyrimidine fragments into π-extended conjugated systems is of great value for the creation of novel optoelectronic materials. Functionalized quinazolines and pyrimidines, including derivatives of 2,6-Diamino-4-(benzyloxy)pyrimidine, have been reported for their applications related to photo- and electroluminescence in organic light-emitting diodes (OLEDs) and other electronic devices, indicating the significant potential of pyrimidine derivatives in the development of advanced materials (Lipunova et al., 2018).

Medicinal Chemistry and Anti-Alzheimer's Potential

In medicinal chemistry, pyrimidine derivatives, including the specific structure of 2,6-Diamino-4-(benzyloxy)pyrimidine, have been explored for their potential as anti-Alzheimer's agents. The structure-activity relationship-based studies indicate that these compounds can serve as promising leads for the development of novel therapeutics aimed at treating or mitigating the effects of Alzheimer's disease, highlighting the importance of pyrimidine scaffolds in drug discovery for neurological disorders (Das et al., 2021).

Anticancer Applications

Pyrimidine derivatives, due to their structural similarity to DNA bases, have been extensively investigated for their anticancer properties. The literature review of patents on pyrimidine-based anticancer agents from 2009 to 2014 indicates that these compounds exhibit a broad range of cell-killing effects through various mechanisms, underscoring their potential in cancer therapy (Kaur et al., 2014).

Propriétés

IUPAC Name |

6-phenylmethoxypyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c12-9-6-10(15-11(13)14-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H4,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIHQMTVQZOYCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=NC(=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Benzyloxy)pyrimidine-2,4-diamine | |

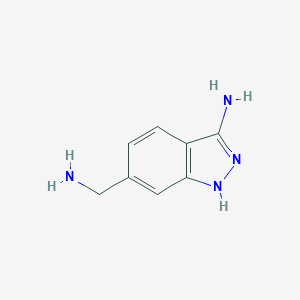

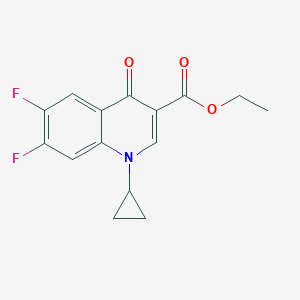

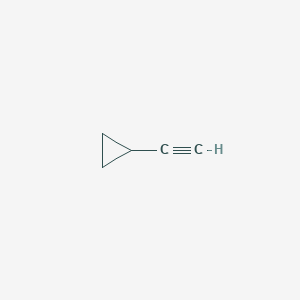

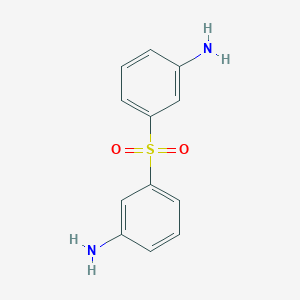

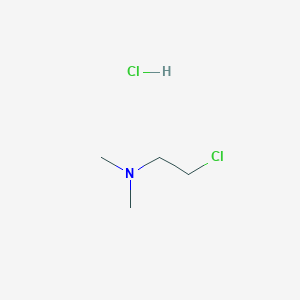

Synthesis routes and methods I

Procedure details

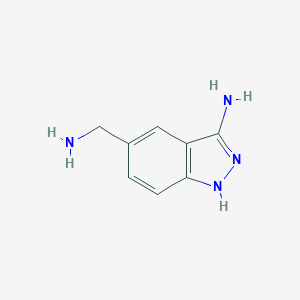

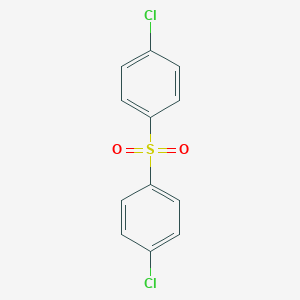

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B33229.png)

![Tert-butyl-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane](/img/structure/B33232.png)